2-(1H-pyrazol-1-yl)pyridine

概要

説明

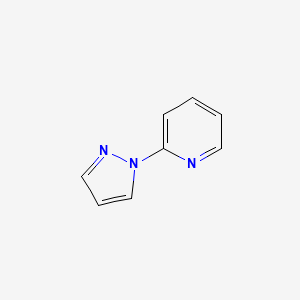

2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method is the Rhodium(III)-catalyzed C–H bond functionalization of this compound with internal alkynes. This reaction is solvent-controlled and can yield either C–H alkenylation products or indazole products depending on the conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.

化学反応の分析

Types of Reactions: 2-(1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the pyrazole or pyridine rings.

Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, C–H alkenylation can yield alkenylated products, while cyclization reactions can form indazole derivatives .

科学的研究の応用

Chemical Synthesis

Catalytic Reactions

One of the prominent applications of 2-(1H-pyrazol-1-yl)pyridine is in catalytic reactions. A notable study demonstrated its use in Rh(III)-catalyzed C–H alkenylation reactions, allowing for the selective synthesis of mono- and dialkenyl-substituted derivatives. The reaction conditions were optimized to yield moderate to good results, showcasing the compound's utility in synthetic organic chemistry .

Building Block for Complex Molecules

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features facilitate the creation of diverse chemical entities, which are essential in drug discovery and development.

Biological Applications

Enzyme Inhibition and Drug Development

this compound derivatives have been studied for their potential as enzyme inhibitors. For instance, compounds derived from this structure have shown effectiveness against various protein kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammatory diseases . The ability to modulate these pathways makes it a valuable candidate for drug development.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been tested in various animal models and have shown promising results in reducing inflammation, comparable to established anti-inflammatory drugs like indomethacin .

Material Science Applications

Organic Electronics

this compound has been explored as a p-type dopant in organic semiconductors. Studies indicate that complexes such as tris(this compound)cobalt(III) can enhance the conductivity of materials used in organic photovoltaics, suggesting its potential for improving the efficiency of solar cells .

Summary of Research Findings

Case Study 1: Synthesis and Biological Evaluation

A series of this compound derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that several derivatives exhibited potent anti-inflammatory effects, outperforming traditional treatments .

Case Study 2: Application in Organic Electronics

Tris(this compound)cobalt(III) was investigated as a dopant for enhancing spiro-MeOTAD in solid-state dye-sensitized solar cells. The findings revealed improved electrical properties and efficiency metrics, indicating its potential for widespread application in organic electronics .

作用機序

The mechanism of action of 2-(1H-pyrazol-1-yl)pyridine involves its role as a ligand in coordination complexes. It can coordinate with metal centers through its nitrogen atoms, influencing the reactivity and selectivity of the metal center in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

類似化合物との比較

2-(1H-pyrazol-3-yl)pyridine: Another pyrazole-pyridine compound with similar coordination properties.

3-(6-(1H-pyrazol-1-yl)pyridine): A compound with a different substitution pattern on the pyridine ring.

Uniqueness: 2-(1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct coordination chemistry properties and reactivity compared to other pyrazole-pyridine compounds. Its ability to act as a bidentate ligand with flexible binding modes makes it particularly valuable in catalysis and material science .

生物活性

2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features both a pyrazole and a pyridine ring, which contribute to its pharmacological potential. Research has indicated that this compound exhibits various biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

- Molecular Formula : C_8H_7N_3

- Molecular Weight : 145.16 g/mol

- Structure : The compound consists of a pyridine ring substituted with a pyrazole group at the 2-position.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. Studies have indicated its effectiveness against bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Aspergillus niger .

| Microbial Strain | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Staphylococcus aureus | 40 | |

| Aspergillus niger | 40 |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines such as H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The pyrazole moiety is recognized for its role in enhancing apoptotic mechanisms in cancer cells .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is essential for viral replication and cell proliferation .

- Receptor Interaction : Studies suggest potential interactions with receptors involved in inflammatory responses, although specific receptor targets remain under investigation.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of pyrazole derivatives, this compound was found to significantly inhibit the replication of the measles virus in vitro. The minimum inhibitory concentration (MIC) was determined to be subnanomolar, indicating potent antiviral activity .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. Among these, this compound demonstrated considerable effectiveness against gram-positive and gram-negative bacteria, highlighting its potential as a lead compound in developing new antimicrobial agents .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-(1H-pyrazol-1-yl)pyridine with high purity?

A two-step protocol involving Negishi cross-coupling and selective purification via ZnCl₂ complexation is effective. Starting with 2,6-dibromopyridine and 1H-pyrazole, mono-substituted 2-bromo-6-(1H-pyrazol-1-yl)pyridine is separated from di-substituted byproducts through sequential ZnCl₂ precipitation. This avoids column chromatography, achieving 60% yield and >98% purity .

Q. Basic: How can X-ray crystallography be optimized for structural characterization of this compound derivatives?

Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data. For twinned crystals or low-symmetry systems, SHELXPRO interfaces with macromolecular pipelines. Experimental phasing with SHELXC/SHELXD/SHELXE is recommended for resolving ambiguous electron density maps .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, chemical-resistant lab coats, and goggles. Avoid inhalation (use fume hoods) and skin contact (secondary containment recommended). The compound is soluble in methanol but lacks comprehensive solubility data in water; pre-test compatibility before dissolution .

Q. Advanced: How do solvent conditions influence divergent C–H functionalization pathways in Rh(III)-catalyzed reactions?

In Rh(III)-catalyzed reactions , polar aprotic solvents (e.g., DMF) favor C–H alkenylation via rollover intermediates, while non-polar solvents (e.g., toluene) promote indazole formation through oxidative cyclization. Control experiments with deuterated analogs validate the solvent-dependent mechanism .

Q. Advanced: What role does this compound play in enhancing perovskite solar cell (PSC) efficiency?

As a ligand in tris(this compound)cobalt(III) complexes (FK102), it improves hole transport material (HTM) conductivity by 3–5 orders of magnitude via p-doping. However, hydrophilic dopants like FK102 reduce device stability; hydrophobic alternatives are under investigation .

Q. Advanced: How are mechanistic studies designed to resolve contradictions in regioselective substitution reactions?

Isotopic labeling (e.g., ¹³C/²H) and kinetic profiling differentiate between thermodynamic vs. kinetic control. For example, competing mono-/di-substitution in pyridine systems is resolved by monitoring intermediates via LC-MS and adjusting stoichiometry of 1H-pyrazole .

Q. Advanced: What strategies improve regioselectivity in synthesizing polysubstituted pyridine derivatives?

Use directed ortho-metalation with nBuLi at −80°C to install aldehyde groups at the 6-position of this compound. Subsequent Vilsmeier-Haack formylation introduces electrophilic substituents without side reactions (e.g., 85–90% yield for 6-carbaldehyde derivatives) .

Q. Advanced: How do substituents on the pyrazole ring affect photophysical properties in cyclometallated iridium complexes?

Methylsulfonyl groups at the 4-position of phenylpyridine ligands red-shift emission by 15–20 nm via enhanced π-backbonding. Ancillary ligands like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) further stabilize excited states, improving luminescence quantum yields by 40% .

Q. Basic: What functionalization reactions are applicable to this compound for diversifying its scaffold?

Vilsmeier-Haack formylation at the pyridine ring proceeds regioselectively under mild conditions (POCl₃/DMF, 0–5°C). For pyrazole modification, Pd-catalyzed cross-coupling (Suzuki, Sonogashira) introduces aryl/alkynyl groups without cleavage of the pyridine-pyrazole bond .

Q. Advanced: How does doping with cobalt(III) complexes affect the stability of hole-transport materials (HTMs)?

Accelerated aging tests (85°C/85% RH) show FK102-doped HTMs degrade 2× faster than undoped analogs due to hygroscopic counterions (e.g., TFSI⁻). Mitigation strategies include encapsulating HTMs with hydrophobic polymers or using fluorinated dopants .

Data Contradiction Analysis Example

Issue: Conflicting reports on the solubility of this compound in aqueous vs. organic solvents.

Resolution: Systematic solubility screening (e.g., shake-flask method) confirms methanol >10 mg/mL, while water solubility is <0.1 mg/mL. Contradictions arise from inconsistent purity standards (e.g., GC vs. HPLC) in commercial samples .

特性

IUPAC Name |

2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTPHXNBKRVYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415870 | |

| Record name | 2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-11-2 | |

| Record name | 2-(1H-Pyrazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。